molecular formula C11H12F2N2O B13649641 (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one

Cat. No.: B13649641
M. Wt: 226.22 g/mol
InChI Key: BBCYIDHKKXBMSZ-GXSJLCMTSA-N
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Description

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a pyrrolidinone ring substituted with an amino group and a difluorophenyl group, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and (S)-proline.

    Formation of Intermediate: The initial step involves the condensation of 3,4-difluorobenzaldehyde with (S)-proline to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern and chiral centers, which confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

(4S,5R)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H12F2N2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3/t9-,11+/m0/s1

InChI Key

BBCYIDHKKXBMSZ-GXSJLCMTSA-N

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)F)F

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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